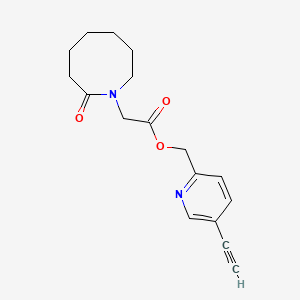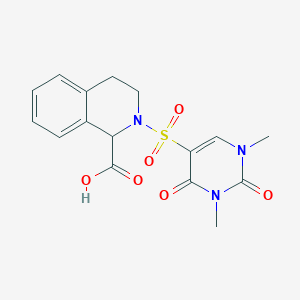![molecular formula C17H25NO B6975121 3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol](/img/structure/B6975121.png)
3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol is a complex organic compound featuring a spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, which means it can mimic the properties of benzene in biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions. Another method involves the strain-relocating semipinacol rearrangement, which is regio- and stereospecific .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic benzene, potentially interacting with enzymes and receptors in a similar manner . This bioisosteric property can lead to high potency in biological assays, making it a valuable compound in drug development.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere with similar structural features.
Bicyclo[1.1.1]pentane: Another bioisostere used in medicinal chemistry.
Cubane: Known for its unique geometric structure and bioisosteric properties.
Uniqueness
3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol stands out due to its specific combination of a spirocyclic core and a phenyl group, which provides unique chemical and biological properties. Its ability to mimic benzene while offering different physicochemical characteristics makes it a valuable compound for various applications.
Properties
IUPAC Name |
3-phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-10-7-15(14-5-2-1-3-6-14)13-18-16-11-17(12-16)8-4-9-17/h1-3,5-6,15-16,18-19H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQCIYFGNRILMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)NCC(CCO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
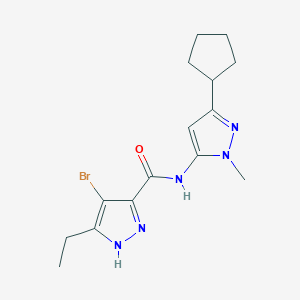
![N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6975054.png)
![N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide](/img/structure/B6975068.png)
![[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]-(2-methylpyridin-4-yl)methanone](/img/structure/B6975074.png)
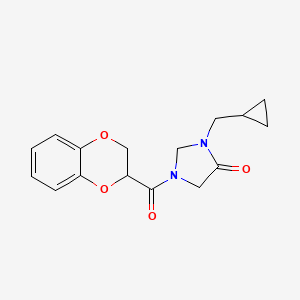
![2-(2-Propan-2-yloxypyridin-3-yl)oxy-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B6975089.png)
![3-(Cyclopropylmethyl)-1-[2-(2-methylpropyl)-1,3-thiazole-4-carbonyl]imidazolidin-4-one](/img/structure/B6975094.png)
![5-Tert-butyl-3-[(2-methoxypyridin-4-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B6975101.png)
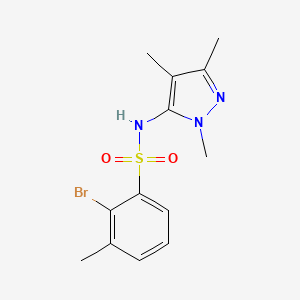

![5-Cyclohexyl-3-[(2-methoxy-4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6975133.png)
![5-Cyclohexyl-3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6975135.png)
